molecular formula C16H17KN2O4S B1662830 Penicillin G potassium CAS No. 113-98-4

Penicillin G potassium

Cat. No.: B1662830
CAS No.: 113-98-4
M. Wt: 372.5 g/mol
InChI Key: IYNDLOXRXUOGIU-LQDWTQKMSA-M
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Penicillin G potassium, also known as Benzylpenicillin, is a narrow-spectrum antibiotic used to treat infections caused by susceptible bacteria . Its primary targets are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an ideal target for the antibiotic.

Mode of Action

Penicillin G acts by inhibiting cell wall synthesis during active multiplication of bacteria . It binds to the PBPs, inhibiting the third and last stage of bacterial cell wall synthesis . This interference prevents the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall strength and rigidity . The inhibition of this process leads to cell wall death, rendering the cell wall osmotically unstable .

Biochemical Pathways

The action of this compound affects the biochemical pathway responsible for the synthesis of the bacterial cell wall. By binding to PBPs, it inhibits the transpeptidation enzyme that cross-links the peptide chains attached to the backbone of the peptidoglycan . This disruption in the cell wall synthesis pathway leads to cell lysis and the eventual death of the bacteria .

Pharmacokinetics

This compound is typically administered intravenously or intramuscularly due to poor oral absorption . It is excreted in urine, with 58% to 85% of the drug excreted as unchanged drug . The half-life elimination of this compound in adults with normal renal function is approximately 31 to 50 minutes . In patients with end-stage renal disease, the half-life can extend to 6 to 20 hours .

Result of Action

The result of this compound’s action is the lysis and death of the bacteria. By inhibiting the synthesis of the bacterial cell wall, the bacteria become osmotically unstable and eventually lyse . This bactericidal activity makes this compound effective against a variety of infections caused by gram-positive bacteria and against gram-negative cocci .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is best absorbed on an empty stomach, but many patients may experience gastrointestinal upset and subsequently take the medication with food . Additionally, patients receiving potassium-sparing diuretics or supplementation should be monitored for signs of hyperkalemia, as Penicillin G contains a significant amount of potassium .

Biochemical Analysis

Biochemical Properties

Penicillin G potassium acts by inhibiting cell wall synthesis through binding to penicillin-binding proteins (PBPs), inhibiting peptidoglycan chain cross-linking . It blocks cell wall formation in growing cells, resulting in the accumulation of uracil nucleotides of muramic acid peptides .

Cellular Effects

This compound is a fast-acting antibiotic that fights bacteria in the body . It is used to treat many different types of severe infections, including strep and staph infections, diphtheria, meningitis, gonorrhea, and syphilis . It acts directly on bacteria in the body and kills these pathogens by weakening their cell walls .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of cell wall synthesis. It binds to penicillin-binding proteins, which are involved in the final stages of assembling the bacterial cell wall’s peptidoglycan . This binding inhibits the cross-linking of peptidoglycan strands, leading to cell lysis and death .

Temporal Effects in Laboratory Settings

After an intravenous infusion of this compound, peak serum concentrations are attained immediately after completion of the infusion . The mean β-phase serum half-life of this compound administered by the intravenous route in ten patients with normal renal function was 42 minutes .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in horses, rapid intravenous administration of potassium penicillin can cause head shaking/lip smacking, salivation, lacrimation, increased borborygmi, colic, agitation, and soft to liquid feces .

Metabolic Pathways

The biosynthesis of this compound is carried out by a limited number of ascomycete fungi from the genera Aspergillus and Penicillium . The increased productivity of industrial strains of P. chrysogenum lays on a careful rebalancing of metabolic pathways .

Transport and Distribution

This compound is supplied as a premixed frozen iso-osmotic solution for intravenous administration . It is intended for intravenous use after thawing to room temperature .

Subcellular Localization

The enzymes involved in the biosynthesis of this compound are compartmentalized at conserved subcellular sites that position pathway enzymes to use common biochemical precursors . The PenM enzyme transports isopenicillin N from the cytoplasm to peroxisomes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Penicillin G Potassium is synthesized from the fermentation of the Penicillium chrysogenum mold. The fermentation broth is then subjected to extraction and purification processes to isolate the penicillin. The penicillin is then converted to its potassium salt form by reacting with potassium hydroxide .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes. The mold Penicillium chrysogenum is cultured in a controlled environment with a nutrient-rich medium. After fermentation, the broth undergoes extraction, purification, and crystallization to obtain the pure penicillin G, which is then reacted with potassium hydroxide to form this compound .

Chemical Reactions Analysis

Types of Reactions: Penicillin G Potassium undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Penicilloic acid

    Oxidation: Penicilloic acid and other degradation products

    Substitution: Substituted penicillins

Scientific Research Applications

Penicillin G Potassium has a wide range of applications in scientific research:

Comparison with Similar Compounds

Penicillin G Potassium is part of the natural penicillins class of antibiotics. Similar compounds include:

This compound is unique in its high efficacy against gram-positive bacteria and its use in treating severe infections where rapid and high concentrations of the antibiotic are required .

Properties

IUPAC Name

potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNDLOXRXUOGIU-LQDWTQKMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17KN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61-33-6 (Parent)
Record name Penicillin G potassium [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7045106
Record name Penicillin G potassium
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113-98-4
Record name Penicillin G potassium [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-, potassium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Penicillin G potassium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium [2S-(2α,5α,6β)]-3,3-dimethyl-7-oxo-6-(phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source European Chemicals Agency (ECHA)
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Record name PENICILLIN G POTASSIUM
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Penicillin G potassium targets bacterial cell wall biosynthesis by binding to penicillin-binding proteins (PBPs) [, , ]. These enzymes are essential for crosslinking peptidoglycans, the building blocks of the bacterial cell wall. This binding disrupts cell wall synthesis, leading to bacterial cell growth inhibition and eventually, cell lysis [, , ].

A: Without a functional cell wall, bacteria become susceptible to osmotic pressure changes and eventually lyse, leading to bacterial death [, , ].

ANone: The molecular formula of this compound is C16H17KN2O4S, and its molecular weight is 372.48 g/mol.

A: While the provided abstracts don't delve into specific spectroscopic details, several studies mention the use of high-performance liquid chromatography (HPLC) for separating and quantifying this compound and its degradation products [, , ]. This technique relies on the compound's specific interactions with the stationary and mobile phases, allowing for separation and detection based on retention time and peak characteristics.

A: The synthesis of cephalosporin G from this compound involves a multi-step process. This includes converting this compound to penicillin G sulfoxide, followed by dehydration and ring expansion to yield cephalosporin G [, ].

ANone: The provided abstracts don't specifically mention the use of computational chemistry or modeling for this compound.

ANone: The provided abstracts don't delve into specific SAR studies for this compound.

A: Using buffers, such as acetate buffer, can help maintain a stable pH and prevent degradation of this compound solutions, even in the presence of magnesium sulfate [].

A: One study describes the use of this compound in a poloxamer 407 gel for treating a sublingual abscess in a horse []. This formulation aimed to decrease wound contamination, protect exposed bone, and potentially prolong drug release at the application site [].

A: Research has shown that this compound admixtures prepared in minibags containing 0.9% normal saline and 5% dextrose in water remain stable for at least 30 days when frozen at -20°C []. Additionally, thawing these frozen admixtures using microwave radiation doesn't significantly impact their antibiotic activity [].

ANone: The provided abstracts do not discuss specific SHE regulations related to this compound.

A: A study on broiler chickens demonstrated that administering this compound through drinking water significantly reduced mortality caused by necrotic enteritis induced by Clostridium perfringens []. The treatment also led to improvements in growth performance parameters and reduced the severity of necrotic enteritis lesions [].

A: A study in rats suggests that even high doses of this compound, comparable to 80 million units per day in a 70 kg human, did not interfere with wound healing [].

A: Adding antimicrobials like amikacin and this compound to semen extenders significantly reduces the number of Taylorella equigenitalis colony-forming units in CEM-positive semen []. This reduction in bacterial load minimizes the risk of transmitting CEM during artificial insemination [].

A: Some enterococci strains demonstrate synergism between penicillin and aminoglycosides like streptomycin or kanamycin []. This synergistic effect suggests that combining these antibiotics can be more effective in treating infections caused by such strains compared to using penicillin alone [].

ANone: While the provided research focuses on the efficacy and applications of this compound, it's essential to consult relevant safety data sheets and regulatory guidelines for comprehensive information on toxicity and safety profiles.

A: Although the provided research doesn't focus on targeted drug delivery strategies for this compound, one study explores its incorporation into a poloxamer 407 gel for treating a sublingual abscess in a horse []. This formulation highlights an effort to achieve localized drug delivery and enhance therapeutic outcomes.

ANone: The provided abstracts don't delve into the use of biomarkers for predicting this compound efficacy, monitoring treatment response, or identifying adverse effects.

A: High-performance liquid chromatography (HPLC) is a widely used technique for separating and quantifying this compound and its degradation products [, , ]. This method relies on the compound's specific interactions with the stationary and mobile phases, allowing for separation based on retention time and detection based on peak characteristics. Additionally, a flow-injection chemiluminescence method offers a highly sensitive approach for determining this compound concentrations [].

A: A study investigated the effectiveness of dissolved air flotation in removing this compound from aqueous solutions and found it to be an effective method for reducing both chemical oxygen demand (COD) and penicillin G concentrations []. This finding suggests that such techniques could potentially mitigate the environmental impact of this compound.

A: Research has investigated the solubility of this compound in mixtures of n-butyl acetate with water, acetic acid, and ethanol at different temperatures []. This information is crucial for developing efficient extraction and purification processes for this compound.

ANone: While the provided research primarily focuses on the applications of analytical techniques, it's crucial to consult relevant guidelines and publications for information on validating analytical methods for accuracy, precision, and specificity.

ANone: The provided abstracts don't explore the immunogenic potential of this compound.

ANone: The provided abstracts don't delve into interactions between this compound and drug transporters.

ANone: The provided abstracts don't provide information on this compound's potential to induce or inhibit drug-metabolizing enzymes.

ANone: The provided research primarily focuses on this compound's antibacterial activity and doesn't delve into its biocompatibility or biodegradability.

ANone: The provided abstracts don't discuss strategies for recycling or managing this compound waste.

A: The research primarily relies on standard laboratory techniques, such as high-performance liquid chromatography (HPLC) and cell culture, to investigate this compound's properties and applications [, , , , , ].

ANone: Although not explicitly stated in the abstracts, this compound played a crucial role in revolutionizing the treatment of bacterial infections, marking a significant milestone in medical history.

A: The use of this compound in veterinary medicine for treating infections in animals like horses and chickens highlights its cross-disciplinary applications [, , ]. The research also underscores the need for interdisciplinary collaborations between clinicians, microbiologists, and pharmaceutical scientists to combat antibiotic resistance and develop novel therapeutic strategies [, ].

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